molecular formula C26H18N2O4 B12556982 Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- CAS No. 142891-04-1

Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-

Cat. No.: B12556982
CAS No.: 142891-04-1
M. Wt: 422.4 g/mol
InChI Key: XKMWKAGCTDZLLN-UHFFFAOYSA-N
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Description

Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a quinoxaline core substituted with two 2-(1,3-benzodioxol-5-yl)ethenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including conventional heating and microwave-assisted methods. The use of green chemistry principles, such as employing phosphate-based heterogeneous catalysts, has also been explored to enhance the efficiency and sustainability of the synthesis .

Industrial Production Methods

Industrial production of quinoxaline derivatives often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production process while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-dihydro derivatives .

Scientific Research Applications

Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. Additionally, its neuroprotective effects are linked to its capacity to modulate neurotransmitter receptors and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline
  • Phthalazine
  • Cinnoline

Uniqueness

Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- stands out due to its unique substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable candidate for drug development .

Properties

CAS No.

142891-04-1

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline

InChI

InChI=1S/C26H18N2O4/c1-2-4-20-19(3-1)27-21(9-5-17-7-11-23-25(13-17)31-15-29-23)22(28-20)10-6-18-8-12-24-26(14-18)32-16-30-24/h1-14H,15-16H2

InChI Key

XKMWKAGCTDZLLN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3C=CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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